Cas no 110005-81-7 (Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-)

Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-
- 2-hydroxy-5-(2-hydroxyethyl)benzaldehyde
- 110005-81-7
- CS-0159271
- DTXSID20763069
- SCHEMBL5884389
- DB-182257
-
- インチ: InChI=1S/C9H10O3/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,10,12H,3-4H2
- InChIKey: JURUGWBLFREUBX-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1CCO)C=O)O
計算された属性
- せいみつぶんしりょう: 166.063
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229911-1g |
2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde |
110005-81-7 | 98% | 1g |
¥8356.00 | 2024-08-09 |
Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-に関する追加情報
Benzaldehyde, 2-Hydroxy-5-(2-Hydroxyethyl)-: A Comprehensive Overview
Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)-, also known by its CAS number 110005-81-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with hydroxyl and hydroxyethyl groups. The presence of these functional groups imparts versatile chemical properties, making it a valuable component in various applications.
The molecular structure of Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- is notable for its aromatic ring with two hydroxyl groups at the 2 and 5 positions. The hydroxyl group at the 5 position is further substituted with an ethyl chain containing another hydroxyl group. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity in different chemical environments. Recent studies have highlighted the potential of this compound in synthesizing advanced materials, such as conducting polymers and bio-inspired sensors.
One of the most promising applications of Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- lies in its use as a precursor for the synthesis of biocompatible materials. Researchers have demonstrated that this compound can be effectively polymerized to form hydrogels with excellent mechanical properties and biodegradability. These hydrogels have shown potential in tissue engineering applications, where they can serve as scaffolds for cell growth and regeneration. The ability to tune the properties of these materials by modifying the structure of the starting compound has opened new avenues for personalized medicine.
In addition to its role in material science, Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- has also been explored for its potential in pharmaceutical applications. Recent studies have shown that this compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it a candidate for use in drug delivery systems, where it can enhance the bioavailability of therapeutic agents by protecting them from degradation in biological environments.
The synthesis of Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- typically involves multi-step organic reactions, including oxidation and substitution processes. Researchers have recently developed more efficient synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These advancements align with the growing emphasis on green chemistry principles in modern chemical research.
In terms of physical properties, Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- exhibits a melting point of approximately 130°C and a boiling point around 180°C under standard conditions. Its solubility in polar solvents such as water and ethanol is relatively high due to the presence of multiple hydroxyl groups, which facilitate hydrogen bonding. These properties make it suitable for use in various solution-based chemical reactions.
The demand for Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- has been steadily increasing due to its diverse applications across multiple industries. As researchers continue to uncover new uses for this compound, it is expected to play an even more significant role in advancing technological innovations. Its compatibility with both synthetic and biological systems positions it as a key player in the development of next-generation materials and therapeutic agents.
In conclusion, Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- (CAS No: 110005-81-7) is a versatile compound with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its unique molecular structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various scientific domains.
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